![molecular formula C15H15N3O5S B5035222 N-[4-(ethylsulfamoyl)phenyl]-4-nitrobenzamide](/img/structure/B5035222.png)
N-[4-(ethylsulfamoyl)phenyl]-4-nitrobenzamide
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Overview
Description
N-[4-(ethylsulfamoyl)phenyl]-4-nitrobenzamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields This compound is characterized by the presence of an ethylsulfamoyl group attached to a phenyl ring, which is further connected to a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ethylsulfamoyl)phenyl]-4-nitrobenzamide typically involves a multi-step process. One common method includes the following steps:
Nitration: The initial step involves the nitration of benzamide to introduce the nitro group.
Sulfonation: The next step is the sulfonation of the phenyl ring to attach the ethylsulfamoyl group.
Coupling: Finally, the nitrated benzamide and sulfonated phenyl ring are coupled together under specific reaction conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-(ethylsulfamoyl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The ethylsulfamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used to substitute the ethylsulfamoyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of an amino derivative.
Scientific Research Applications
N-[4-(ethylsulfamoyl)phenyl]-4-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(ethylsulfamoyl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethylsulfamoyl group may also play a role in modulating the compound’s activity by affecting its solubility and binding properties.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(ethylsulfamoyl)phenyl]acetamide
- N-[4-(ethylsulfamoyl)phenyl]pyridine-3-carboxamide
Uniqueness
N-[4-(ethylsulfamoyl)phenyl]-4-nitrobenzamide is unique due to the presence of both the nitro and ethylsulfamoyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for research.
Properties
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-2-16-24(22,23)14-9-5-12(6-10-14)17-15(19)11-3-7-13(8-4-11)18(20)21/h3-10,16H,2H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJCMSRKZNEYBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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